molecular formula C25H28N4O2S B10825797 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine

Cat. No.: B10825797
M. Wt: 448.6 g/mol
InChI Key: WEGLOYDTDILXDA-HNNXBMFYSA-N
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Description

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine is a synthetic chemical compound known for its unique structure and functional applications. It features a quinazoline core, substituted with multiple functional groups including methoxy, methyl, and an aminomethyl-phenyl-thiophene moiety, enabling its versatile chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic pathway typically involves multi-step organic reactions starting from commercially available precursors. The initial steps often involve forming the quinazoline ring, followed by stepwise introduction of methoxy, methyl, and thiophenyl functional groups. Common methodologies include nucleophilic substitutions, reductions, and protected-group strategies to ensure selective functionalization. Reaction conditions can vary but typically require controlled temperature, pH, and the use of catalysts or specific reagents.

Industrial Production Methods

In industrial settings, large-scale production employs similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and automation enhance productivity. Industrial processes might also incorporate cost-effective and environmentally benign reagents.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Often leading to quinazoline ring cleavage or further functionalization.

  • Reduction: : Can convert ketones or nitro groups within the structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Like halides, thiols, and amines, often under acidic or basic conditions.

Major Products Formed

Primary products include derivatives with additional functional groups, which can modify the compound's physical or chemical properties and potentially enhance its biological activity.

Scientific Research Applications

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine finds applications across various fields:

  • Chemistry: : Utilized as a building block for creating complex molecules in organic synthesis.

  • Biology: : Investigated for its potential in modulating biological pathways, serving as a lead compound in drug discovery.

  • Medicine: : Explored for its pharmacological properties, potentially acting on specific cellular receptors or enzymes.

  • Industry: : Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways

This compound is believed to interact with specific molecular targets such as enzymes, receptors, or signaling pathways. The presence of multiple functional groups allows it to engage in diverse interactions, facilitating binding and modulation of biological activity.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine stands out due to its unique functionalization pattern:

  • Similar Compounds

    • 2-methylquinazoline

    • 4-aminoquinazoline

    • Thiophene-substituted quinazolines

    • Methoxy-substituted quinazolines

Its distinctive combination of methoxy and thiophene groups imparts specific chemical and biological properties, making it a valuable molecule for further research and application development.

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Properties

IUPAC Name

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGLOYDTDILXDA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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